Phenyl 4,6-O-benzylidene-b-D-glucopyranoside
Overview
Description
Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is a complex organic compound characterized by its unique structure, which includes a phenyl group, a benzylidene moiety, and a glucopyranoside unit
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4,6-O-benzylidene-b-D-glucopyranoside typically involves the reaction of phenylboronic acid with benzylidene derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and a solvent like dichloromethane (DCM). The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4,6-O-benzylidene-b-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Phenyl 4,6-O-benzylidene-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is utilized in studying carbohydrate-protein interactions and glycosylation processes.
Medicine: It has potential therapeutic applications, including the development of antiviral and anticancer agents.
Industry: this compound is employed in the production of pharmaceuticals and biologically active compounds.
Mechanism of Action
Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is compared with other similar compounds, such as Phenyl 4,6-O-[(R)-benzylidene]-b-D-glucopyranoside and Phenyl 4,6-O-benzylidene-b-D-thioglucopyranoside. These compounds share structural similarities but differ in their functional groups and biological activities. This compound is unique in its ability to interact with specific targets and pathways, making it valuable for various applications.
Comparison with Similar Compounds
Phenyl 4,6-O-[(R)-benzylidene]-b-D-glucopyranoside
Phenyl 4,6-O-benzylidene-b-D-thioglucopyranoside
This comprehensive overview highlights the significance of Phenyl 4,6-O-benzylidene-b-D-glucopyranoside in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVONSHXUHYXKX-HIQCEYAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583714 | |
Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75829-66-2 | |
Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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